Cas no 86979-96-6 (2-[(2-amino-3-pyridinyl)oxy]-Ethanol)

2-[(2-Amino-3-pyridinyl)oxy]-Ethanol is a versatile chemical intermediate featuring a pyridine core functionalized with an amino group and an ethoxyethanol side chain. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups enhances its utility as a building block for heterocyclic compounds, enabling modifications for targeted applications. Its stability under standard conditions ensures ease of handling and storage. The compound’s balanced polarity allows for solubility in a range of organic solvents, facilitating its incorporation into complex synthetic pathways. Suitable for research and industrial use, it offers a reliable foundation for developing biologically active molecules.
2-[(2-amino-3-pyridinyl)oxy]-Ethanol structure
86979-96-6 structure
Product Name:2-[(2-amino-3-pyridinyl)oxy]-Ethanol
CAS No:86979-96-6
MF:C7H10N2O2
MW:154.166501522064
CID:1119828
PubChem ID:13196536
Update Time:2025-05-19

2-[(2-amino-3-pyridinyl)oxy]-Ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-amino-3-pyridinyl)oxy]-Ethanol
    • AKOS009255406
    • 86979-96-6
    • 2-((2-Aminopyridin-3-yl)oxy)ethanol
    • Inchi: 1S/C7H10N2O2/c8-7-6(11-5-4-10)2-1-3-9-7/h1-3,10H,4-5H2,(H2,8,9)
    • InChI Key: GDPWTWCREHMFLB-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CN=C1N)CCO

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68.4Ų

2-[(2-amino-3-pyridinyl)oxy]-Ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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2-((2-Aminopyridin-3-yl)oxy)ethanol
86979-96-6 95%
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$1180.84 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744653-1g
2-((2-Aminopyridin-3-yl)oxy)ethan-1-ol
86979-96-6 98%
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Additional information on 2-[(2-amino-3-pyridinyl)oxy]-Ethanol

Recent Advances in the Study of 2-[(2-amino-3-pyridinyl)oxy]-Ethanol (CAS: 86979-96-6) in Chemical Biology and Pharmaceutical Research

The compound 2-[(2-amino-3-pyridinyl)oxy]-Ethanol (CAS: 86979-96-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and ethanolamine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing new insights into its utility as a bioactive compound.

One of the key areas of investigation has been the synthesis and optimization of 2-[(2-amino-3-pyridinyl)oxy]-Ethanol. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches.

Pharmacological studies have revealed that 2-[(2-amino-3-pyridinyl)oxy]-Ethanol exhibits notable activity in modulating specific biological pathways. For instance, it has been identified as a potential inhibitor of certain kinases involved in inflammatory and oncogenic processes. In vitro and in vivo experiments have demonstrated its efficacy in reducing inflammation and inhibiting tumor growth, making it a candidate for further development in anti-inflammatory and anticancer therapies.

In addition to its therapeutic potential, the compound's pharmacokinetic properties have been a focal point of recent research. Studies have explored its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its behavior in biological systems. Preliminary findings suggest that 2-[(2-amino-3-pyridinyl)oxy]-Ethanol has favorable bioavailability and a manageable safety profile, although further toxicological studies are warranted to confirm these observations.

The mechanistic insights into how 2-[(2-amino-3-pyridinyl)oxy]-Ethanol interacts with its molecular targets have also been elucidated. Structural biology techniques, including X-ray crystallography and molecular docking simulations, have provided detailed views of its binding modes and interactions with key proteins. These findings not only enhance our understanding of its mode of action but also pave the way for the design of derivatives with improved potency and selectivity.

Despite these advancements, challenges remain in the development of 2-[(2-amino-3-pyridinyl)oxy]-Ethanol as a therapeutic agent. Issues such as scalability of synthesis, formulation stability, and potential off-target effects need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, the recent research on 2-[(2-amino-3-pyridinyl)oxy]-Ethanol (CAS: 86979-96-6) highlights its promise as a versatile bioactive molecule. Its synthetic accessibility, pharmacological activity, and mechanistic clarity position it as a valuable candidate for further exploration in drug discovery. Continued interdisciplinary research will be key to unlocking its full potential and advancing its development into viable therapeutic options.

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